molecular formula C23H18FN5O3 B2918541 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 922048-14-4

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2918541
CAS No.: 922048-14-4
M. Wt: 431.427
InChI Key: DKQNPKVKYJWSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(3-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic small molecule characterized by a pyrazolo[3,4-d]pyrimidinone core substituted with a 3-fluorobenzyl group at position 5 and a benzofuran-2-carboxamide moiety linked via an ethyl chain at position 1. The structural complexity of this molecule underscores the importance of substituent positioning (e.g., fluorine on the benzyl group and the benzofuran-carboxamide linker) in modulating physicochemical and biological properties.

Properties

IUPAC Name

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O3/c24-17-6-3-4-15(10-17)13-28-14-26-21-18(23(28)31)12-27-29(21)9-8-25-22(30)20-11-16-5-1-2-7-19(16)32-20/h1-7,10-12,14H,8-9,13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQNPKVKYJWSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other known compounds, it may bind to its target(s) and modulate their activity, leading to downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action.

Biological Activity

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo-pyrimidines. This compound is characterized by its multifaceted structure, which includes a pyrazolo[3,4-d]pyrimidine core known for its diverse biological activities. The biological activity of this compound has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications.

The molecular formula of the compound is C22H18FN5O4C_{22}H_{18}FN_5O_4, with a molecular weight of 435.4 g/mol. The structure includes a fluorobenzyl moiety and a benzofuran carboxamide group, which may enhance its biological activity by facilitating interactions with various biological targets.

PropertyValue
Molecular FormulaC22H18FN5O4C_{22}H_{18}FN_5O_4
Molecular Weight435.4 g/mol
StructurePyrazolo[3,4-d]pyrimidine core with benzofuran moiety

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Inhibition of CDK2 and CDK9 : Compounds derived from the pyrazolo-pyrimidine family have demonstrated potent inhibition against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. Some derivatives showed IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong potential as anticancer agents .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Similar pyrazolo-pyrimidine derivatives have been evaluated for their antibacterial activities, showing moderate to good efficacy against various bacterial strains . This suggests that this compound could be explored further for potential use in treating infections.

Study on Anticancer Effects

A study conducted on pyrazolo[3,4-b]pyridines indicated that modifications to the core structure significantly altered their selectivity and potency against cancer cell lines such as HeLa and HCT116. The findings suggested that structural variations can enhance biological activity and selectivity towards specific kinases .

Evaluation of Antimicrobial Properties

Another investigation into related compounds highlighted their promising antimicrobial activities, suggesting that structural features similar to those in this compound could be responsible for enhanced efficacy against microbial pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with three analogs (Table 1) based on molecular structure, substituent effects, and available experimental data from the provided evidence.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Synthesis Yield Source
N-(2-(5-(3-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide (Target) Not provided Not provided - 3-Fluorobenzyl
- Benzofuran-2-carboxamide
N/A N/A -
2-Ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS 922136-95-6) C23H22FN5O3 435.5 - 2-Fluorobenzyl
- 2-Ethoxybenzamide
N/A N/A 化源网 (2024)
N-(2-(5-Benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide (CAS 922131-26-8) C22H18F3N5O2 441.4 - Benzyl
- 4-(Trifluoromethyl)benzamide
N/A N/A 化源网 (2024)
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide C34H26F3N7O3 641.6 - Chromen-2-yl core
- 3-Fluorophenyl
- Isopropylbenzamide
175–178 28% Patent Example

Key Observations

Core Structure Variations: The target compound and analogs share the pyrazolo[3,4-d]pyrimidinone core but differ in substituents. For instance, the patent example replaces the benzyl group with a chromen-2-yl moiety, introducing a fused aromatic system that increases molecular weight (641.6 vs. ~435–441 for others).

Fluorine Substitution :

  • Fluorine positioning significantly impacts properties. The target compound’s 3-fluorobenzyl group contrasts with the 2-fluorobenzyl in CAS 922136-95-6 , which may alter electronic effects and steric interactions. The trifluoromethyl group in CAS 922131-26-8 enhances hydrophobicity compared to the benzofuran-carboxamide in the target compound.

Carboxamide Linker Modifications: The benzofuran-2-carboxamide in the target compound differs from the ethoxybenzamide (CAS 922136-95-6) and trifluoromethylbenzamide (CAS 922131-26-8).

Synthesis and Stability: The patent example reports a moderate synthesis yield (28%) and a melting point of 175–178°C, suggesting crystallinity and stability under standard conditions. No analogous data are available for the target compound or the other analogs.

The chromen-2-yl analog may exhibit distinct target selectivity due to its extended aromatic system.

Research Findings and Limitations

  • Data Gaps : Critical parameters like IC50 values, solubility, and metabolic stability for the target compound are unavailable in the provided evidence.
  • Lumping Strategy Relevance : highlights that structurally similar compounds (e.g., fluorinated benzyl derivatives) may exhibit comparable physicochemical behaviors, supporting the rationale for lumping such analogs in computational or high-throughput studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.